molecular formula C8H9NO2 B128043 6-Methoxy-2-methylnicotinaldehyde CAS No. 156094-77-8

6-Methoxy-2-methylnicotinaldehyde

Cat. No.: B128043
CAS No.: 156094-77-8
M. Wt: 151.16 g/mol
InChI Key: HYKSLKBORRBHEN-UHFFFAOYSA-N
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Description

6-Methoxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol It is a derivative of nicotinaldehyde, characterized by the presence of a methoxy group at the 6th position and a methyl group at the 2nd position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-methylnicotinaldehyde typically involves the reaction of 6-methoxy-2-methylpyridine with appropriate reagents to introduce the aldehyde functional group at the 3rd position. One common method involves the oxidation of 6-methoxy-2-methylpyridine using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, PCC

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

    Oxidation: 6-Methoxy-2-methylnicotinic acid

    Reduction: 6-Methoxy-2-methyl-3-pyridinemethanol

    Substitution: Depends on the nucleophile used

Scientific Research Applications

6-Methoxy-2-methylnicotinaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

6-methoxy-2-methylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKSLKBORRBHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473684
Record name 6-Methoxy-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156094-77-8
Record name 6-Methoxy-2-methylpyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2-methylpyridine-3-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The 3-bromo-6-methoxy-2-methyl-pyridine (2.0 g, 9.9 mmol) obtained in (18-1) above was dissolved in toluene (dehydrated) (50 mL), and thereafter, n-butyllithium (6.4 mL, 10 mmol, 1.57 mmol/L hexane solution) was added dropwise to the solution at −78° C. in an argon atmosphere. The obtained mixture was stirred at the same temperature as described above for 30 minutes, and DMF (3.0 mL) was then added to the reaction solution. The obtained mixture was further stirred for 30 minutes. Thereafter, a saturated ammonium chloride water (100 mL) was slowly added to the reaction solution, and the temperature of the mixture was then increased to room temperature. The mixture was extracted with diethyl ether (100 mL) three times, and organic layers were gathered. The resultant was washed with water (100 mL) and saturated saline (100 mL), and was dried over anhydrous sodium sulfate and was then filtrated, followed by vacuum concentration. The obtained residue was purified by silica gel column chromatography (SiO2 30 g, hexane:ethyl acetate=98:2 to 90:10), so as to obtain 487 mg of 6-methoxy-2-methyl-3-pyridinecarboxaldehyde.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
( 18-1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
ammonium chloride water
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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